Ethyl 3-ethoxyphenoxyacetate Ethyl 3-ethoxyphenoxyacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14398376
InChI: InChI=1S/C12H16O4/c1-3-14-10-6-5-7-11(8-10)16-9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol

Ethyl 3-ethoxyphenoxyacetate

CAS No.:

Cat. No.: VC14398376

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-ethoxyphenoxyacetate -

Specification

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
IUPAC Name ethyl 2-(3-ethoxyphenoxy)acetate
Standard InChI InChI=1S/C12H16O4/c1-3-14-10-6-5-7-11(8-10)16-9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3
Standard InChI Key CYTGKMUPGLMKEG-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=CC=C1)OCC(=O)OCC

Introduction

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 3-ethoxyphenoxyacetate typically involves a nucleophilic substitution reaction between 3-ethoxyphenol and ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) . The reaction proceeds under reflux conditions in acetone, yielding the target compound after purification via column chromatography.

Reaction Scheme:

3-Ethoxyphenol+Ethyl bromoacetateK₂CO₃, acetoneEthyl 3-ethoxyphenoxyacetate+KBr+H₂O\text{3-Ethoxyphenol} + \text{Ethyl bromoacetate} \xrightarrow{\text{K₂CO₃, acetone}} \text{Ethyl 3-ethoxyphenoxyacetate} + \text{KBr} + \text{H₂O}

Key parameters:

  • Yield: ~88% (based on analogous syntheses)

  • Reaction Time: 12 hours

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃):

    • Aromatic protons (meta-substituted): δ 6.78–6.83 ppm (multiplet)

    • Ethoxy group (-OCH₂CH₃): δ 1.29–1.38 ppm (triplet, J = 7.0 Hz)

    • Acetate methylene (-OCH₂COO): δ 4.56 ppm (singlet)

  • ¹³C NMR (CDCl₃):

    • Carbonyl (C=O): δ 169.6 ppm

    • Aromatic carbons: δ 115–154 ppm

Mass Spectrometry (MS):

  • ESI-MS: m/z 225.1 [M+H]⁺ (calculated for C₁₂H₁₆O₄)

Physicochemical Properties

Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₄
Molecular Weight224.25 g/mol
IUPAC NameEthyl 2-(3-ethoxyphenoxy)acetate
Boiling PointEstimated 280–300°C
Density~1.12 g/cm³ (predicted)
SolubilitySoluble in organic solvents (e.g., DCM, acetone)

Thermal and Stability Profile

  • Flash Point: >100°C (non-flammable under standard conditions)

  • Storage: Stable at room temperature; sensitive to prolonged exposure to light and moisture.

Applications in Industry and Research

Pharmaceutical Intermediates

Ethyl 3-ethoxyphenoxyacetate serves as a precursor in the synthesis of:

  • Cyclin-dependent kinase (CDK) inhibitors: Analogous esters are used in cancer therapeutics targeting CDK4/6 .

  • Anti-inflammatory agents: Phenoxyacetate derivatives exhibit COX-2 inhibitory activity .

Agricultural Chemistry

  • Herbicide formulations: Structural analogs act as auxin mimics, disrupting plant growth .

  • Pesticide synergists: Enhances the efficacy of pyrethroids by inhibiting detoxifying enzymes.

Materials Science

  • Polymer additives: Improves flexibility in epoxy resins and polyurethanes.

  • Supramolecular chemistry: Used in host-guest systems due to its ether and ester functional groups .

ParameterValueSource
Skin IrritationCauses mild irritation
Eye ExposureSerious eye damage
Environmental ToxicityLC₅₀ (fish): >100 mg/L

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